(2S)-2-tert-butylpiperazine
Overview
Description
Molecular Structure Analysis
The structure of (2S)-2-tert-butylpiperazine consists of a six-membered ring containing two nitrogen atoms. One nitrogen atom is in the ring, and the other is part of the tertiary.Physical and Chemical Properties Analysis
The molecular weight of this compound is 142.24 . The storage temperature is 2-8°C .Scientific Research Applications
Histamine H4 Receptor Ligands
(2S)-2-tert-butylpiperazine derivatives have been studied for their potential as histamine H4 receptor (H4R) ligands. Research involving the synthesis and structure-activity relationship (SAR) of 2-aminopyrimidines highlighted the optimization of compounds for in vitro potency and in vivo efficacy as anti-inflammatory and antinociceptive agents. This research supports the potential of H4R antagonists in managing pain and inflammation (Altenbach et al., 2008).
Environmental Degradation of Pesticides
Studies on the environmental degradation of chlorotriazine pesticides have shown that this compound and its analogs can react with sulfate radicals. The reactivity of these compounds provides insights into the degradation pathways of persistent organic pollutants in water, indicating the potential for improved water treatment processes (Lutze et al., 2015).
NMR Probes and Medicinal Chemistry
The compound has found use in the synthesis of perfluoro-tert-butyl 4-hydroxyproline, demonstrating unique conformational properties beneficial for 19F NMR studies. This application is significant in medicinal chemistry for the development of probes and drug molecules, highlighting the versatility of this compound derivatives in research (Tressler & Zondlo, 2014).
Advanced Material Synthesis
The compound has been involved in the synthesis of complex metal-organic frameworks and materials. For example, a study described the chiral deprotonation of a piperazine, leading to advanced intermediates for the synthesis of molecules of medicinal interest. This research shows the application of this compound in the development of new synthetic pathways and materials (McDermott et al., 2008).
Water Treatment and Micropollutant Removal
Investigations into water treatment technologies have utilized this compound derivatives to study the efficiency and cost-effectiveness of advanced oxidation processes for the removal of micropollutants from groundwater. This research contributes to the understanding of environmental remediation techniques (Antoniou & Andersen, 2015).
Safety and Hazards
Properties
IUPAC Name |
(2S)-2-tert-butylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2,3)7-6-9-4-5-10-7/h7,9-10H,4-6H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJUSCSGOOZJMN-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660831 | |
Record name | (2S)-2-tert-Butylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502482-37-3 | |
Record name | (2S)-2-tert-Butylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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